blood group A antigen pentaose type 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

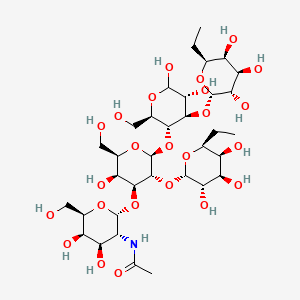

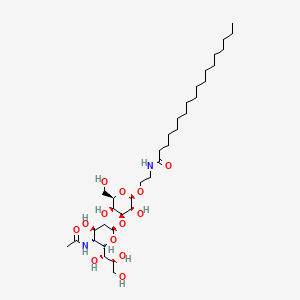

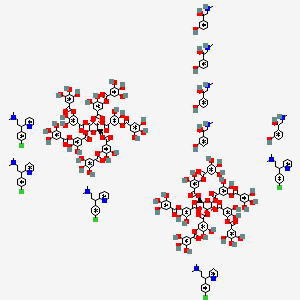

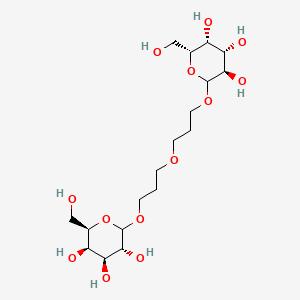

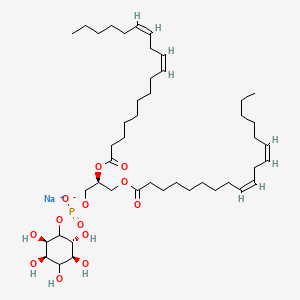

Blood group A antigen pentaose type 1 is a complex carbohydrate structure that plays a crucial role in the ABO blood group system. It is a glycan composed of five monosaccharide units: N-acetylgalactosamine (GalNAc), fucose (Fuc), galactose (Gal), N-acetylglucosamine (GlcNAc), and another galactose (Gal). The specific structure of this compound is GalNAcα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal . This compound is significant in immunology and transfusion medicine as it determines the blood group A antigen on the surface of red blood cells.

Mechanism of Action

Target of Action

The primary targets of the blood group A antigen are the ABO blood group antigens . These antigens are carbohydrates linked to glycoproteins and glycolipids . They are widely distributed in red blood cells, platelets, white blood cells, plasma proteins, certain tissues, and various cell surface enzymes .

Mode of Action

The blood group A antigen binds to the corresponding antibodies in human serum . This binding stimulates the body’s immune system to induce erythrocyte-like lysis, which can eliminate tumor cells and reduce the tumor volume .

Biochemical Pathways

The interaction between the blood group A antigen and its corresponding antibodies activates the complement system . This activation increases the content of the C5b-9 complement membrane attack complex and the proportion of NK cells . These changes can inhibit tumor cell proliferation .

Pharmacokinetics

Given that these antigens are widely distributed in the body, it can be inferred that they have a broad distribution and potentially significant bioavailability .

Result of Action

The result of the blood group A antigen’s action is a significant reduction in tumor volume . In vitro cell-based experiments have shown that tumor cells expressing blood group A antigens exhibit significantly inhibited cell proliferation when added to serum containing blood group A antibodies .

Action Environment

It is known that the expression of abo blood group antigens can be affected by disease states . For example, malignant tumors of tissues that normally contain ABH antigens often lack ABO blood group antigen expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of blood group A antigen pentaose type 1 involves multiple steps of glycosylation reactions. The process typically starts with the preparation of the core structure, followed by the sequential addition of monosaccharide units. Each glycosylation step requires specific glycosyl donors and acceptors, along with appropriate catalysts and reaction conditions to ensure high yield and selectivity. Protecting groups are often used to prevent unwanted reactions at other functional groups during the synthesis .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in enzymatic synthesis and biotechnological methods have made it possible to produce this compound on a larger scale. Enzymes such as glycosyltransferases are employed to catalyze the addition of monosaccharides to the growing glycan chain, offering a more efficient and environmentally friendly approach compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

Blood group A antigen pentaose type 1 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the monosaccharides can be reduced to form alcohols.

Substitution: Functional groups on the monosaccharides can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the carbonyl groups can yield alditols. Substitution reactions can introduce various functional groups, such as amino or thiol groups, onto the glycan structure .

Scientific Research Applications

Blood group A antigen pentaose type 1 has numerous applications in scientific research, including:

Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: It serves as a key molecule in the study of cell-cell interactions, immune response, and blood group antigenicity.

Medicine: It is crucial in blood transfusion and organ transplantation, as it determines blood group compatibility. It is also used in the development of blood group-specific diagnostic tests and therapeutic agents.

Industry: It is employed in the production of blood group-specific reagents and in the development of glycan-based biomaterials

Comparison with Similar Compounds

Blood group A antigen pentaose type 1 is unique due to its specific glycan structure. Similar compounds include other blood group antigens such as:

Blood group B antigen: Composed of Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal.

Blood group O antigen: Lacks the terminal GalNAc or Gal, resulting in the structure Fucα1-2Galβ1-3GlcNAcβ1-3Gal

These compounds differ in their terminal monosaccharide units, which determine their antigenic properties and their role in blood group compatibility .

Properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-3-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-4-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22+,23-,24-,25+,26+,27-,28+,29+,30?,31+,32-,33-,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSSOBJOMCQZRC-HTWCDCFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)

![barium(2+);1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B594306.png)

![Benzo[C]thiophene-1-carbonyl chloride](/img/structure/B594310.png)